molecular formula C16H21NO3 B8414743 Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-2-ylcarbamate

Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-2-ylcarbamate

Cat. No.: B8414743
M. Wt: 275.34 g/mol
InChI Key: LGDZHCWGCRMCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-2-ylcarbamate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl N-(6-formyl-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-14-7-6-12-8-11(10-18)4-5-13(12)9-14/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,17,19)

InChI Key

LGDZHCWGCRMCGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(6-Bromo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester (Step C) (1.080 g, 3.311 mmol) was dissolved in THF (30 mL) and cooled to −78° C. n-Butyllithium (2.5 M) (3.311 mL, 8.276 mmol) was added drop-wise to the stirred solution. The reaction was stirred at −78° C. for 30 min and DMF (1.282 mL, 16.55 mmol) was added drop-wise and the mixture was slowly warmed to RT overnight. The reaction was quenched with saturated aqueous NH4Cl solution and extracted with EtOAc. The combined organics were dried over MgSO4 and concentrated in vacuo to afford the crude material, which was purified by flash column chromatography to furnish the pure title compound. MS (APCI pos) 217 (M-t-Bu).
Quantity
1.08 g
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30 mL
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3.311 mL
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1.282 mL
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reactant
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Synthesis routes and methods II

Procedure details

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